An In-depth Technical Guide to (Z)-2-Chloro-2-butene: Chemical Properties and Structure
An In-depth Technical Guide to (Z)-2-Chloro-2-butene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of (Z)-2-chloro-2-butene. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a thorough examination of the compound's physical and spectroscopic properties, detailed experimental protocols for its synthesis and key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.
Introduction
(Z)-2-Chloro-2-butene is a halogenated alkene that serves as a versatile intermediate in organic synthesis. Its structure, featuring a cis-configured double bond with a chlorine substituent, imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules. The presence of both a reactive double bond and a vinylic chloride allows for a range of chemical transformations, including electrophilic additions and nucleophilic substitutions. Understanding the chemical properties and reactivity of this compound is crucial for its effective utilization in synthetic chemistry and drug discovery.
Chemical Structure and Identification
The structure of (Z)-2-chloro-2-butene is characterized by a four-carbon chain with a double bond between the second and third carbon atoms. The "Z" configuration indicates that the higher priority substituents on each carbon of the double bond (a methyl group and a chlorine atom on one carbon, and a methyl group and a hydrogen atom on the other) are on the same side of the double bond.
Chemical Structure:
Identifiers:
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IUPAC Name: (2Z)-2-chlorobut-2-ene
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CAS Number: 2211-69-0[1]
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Molecular Formula: C₄H₇Cl[2]
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Molecular Weight: 90.55 g/mol [2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of (Z)-2-chloro-2-butene is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to yellow clear liquid | |
| Boiling Point | 66.8 °C | [3][4] |
| Melting Point | -105.8 °C | [3][4] |
| Density | 0.91 g/cm³ | [3][4] |
| Refractive Index | 1.4170 - 1.4210 | [3][4] |
| Flash Point | -19 °C | [3] |
| Purity | >97.0% (GC) |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and identification of (Z)-2-chloro-2-butene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of (Z)-2-chloro-2-butene.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the vinylic proton. The chemical shifts and coupling constants are crucial for confirming the Z-configuration.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| CH₃ (next to Cl) | ~2.1 | Doublet | ~1.5 Hz |
| CH₃ (vinylic) | ~1.7 | Doublet | ~7.0 Hz |
| Vinylic H | ~5.6 | Quartet | ~7.0 Hz |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (ppm) |
| C=C-Cl | ~125 |
| C=C-H | ~120 |
| CH₃ (next to Cl) | ~20 |
| CH₃ (vinylic) | ~15 |
Infrared (IR) Spectroscopy
The IR spectrum of (Z)-2-chloro-2-butene displays characteristic absorption bands that correspond to its functional groups.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~3040 | =C-H stretch | Medium |
| ~2920, ~2860 | C-H stretch (sp³) | Strong |
| ~1660 | C=C stretch | Medium |
| ~800 | =C-H bend (out-of-plane) | Strong |
| ~700 | C-Cl stretch | Strong |
Mass Spectrometry (MS)
The mass spectrum of (Z)-2-chloro-2-butene will show a molecular ion peak and characteristic fragmentation patterns. A key feature is the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[5]
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Molecular Ion (M⁺): m/z = 90
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M+2 Peak: m/z = 92
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Base Peak: m/z = 55 ([M-Cl]⁺)
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Other Fragments: m/z = 39, 41
Reactivity and Synthetic Applications
(Z)-2-Chloro-2-butene is a bifunctional molecule, with reactivity centered at the carbon-carbon double bond and the vinylic carbon-chlorine bond.[2]
Electrophilic Addition Reactions
The double bond in (Z)-2-chloro-2-butene readily undergoes electrophilic addition reactions. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate.
The addition of hydrogen halides, such as HBr, proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, leading to the formation of a more stable carbocation.
Figure 1: Electrophilic addition of HBr to (Z)-2-chloro-2-butene.
Nucleophilic Substitution Reactions
The vinylic chlorine in (Z)-2-chloro-2-butene is generally less reactive towards nucleophilic substitution than an alkyl chloride due to the increased strength of the C-Cl bond. However, under forcing conditions or with specific catalysts, substitution can occur. These reactions can proceed through various mechanisms, including addition-elimination or via an organometallic intermediate.
Figure 2: Generalized workflow for nucleophilic substitution.
Experimental Protocols
Synthesis of (Z)-2-Chloro-2-butene
A common method for the stereoselective synthesis of (Z)-2-chloro-2-butene involves the dehydrohalogenation of a suitable dichlorobutane precursor.
Materials:
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(2R,3S)-2,3-Dichlorobutane (meso)
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Potassium tert-butoxide (t-BuOK)
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tert-Butanol (t-BuOH)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2R,3S)-2,3-dichlorobutane in tert-butanol.
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Add potassium tert-butoxide to the solution at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature and add diethyl ether.
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Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation to obtain pure (Z)-2-chloro-2-butene.
Electrophilic Addition of Hydrobromic Acid
This protocol describes the addition of HBr to (Z)-2-chloro-2-butene.
Materials:
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(Z)-2-Chloro-2-butene
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48% Hydrobromic acid (HBr)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate
Procedure:
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Dissolve (Z)-2-chloro-2-butene in dichloromethane in a round-bottom flask cooled in an ice bath.
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Slowly add 48% hydrobromic acid to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).
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Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product, 2-bromo-2-chlorobutane, can be purified by distillation if necessary.
Safety and Handling
(Z)-2-Chloro-2-butene is a flammable and irritating compound.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
(Z)-2-Chloro-2-butene is a valuable synthetic intermediate with well-defined chemical and physical properties. Its reactivity, characterized by the interplay of its double bond and vinylic chloride, allows for a variety of transformations, making it a useful tool in the synthesis of complex organic molecules. The detailed information and protocols provided in this guide are intended to support researchers in the safe and effective use of this compound in their synthetic endeavors.


